molecular formula C6H6ClNO B2448497 6-Chloro-4-methylpyridin-2-OL CAS No. 25297-47-6

6-Chloro-4-methylpyridin-2-OL

Cat. No. B2448497
CAS RN: 25297-47-6
M. Wt: 143.57
InChI Key: CEFZNKFBBVZIAU-UHFFFAOYSA-N
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Description

6-Chloro-4-methylpyridin-2-OL is a chemical compound with the molecular formula C6H6ClNO . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 6-Chloro-4-methylpyridin-2-OL is represented by the InChI code 1S/C6H6ClNO/c1-4-2-5(7)8-6(9)3-4/h2-3H,1H3,(H,8,9) . This indicates that the compound has a pyridinol ring with a chlorine atom and a methyl group attached to it.

Scientific Research Applications

Synthesis Processes The chemical 6-Chloro-4-methylpyridin-2-OL is involved in various synthesis processes. Barnes, Hartley, and Jones (1982) detailed the preparation of 6-Chloro-2-chloromethylpyridine from 6-chloro-2-methylpyridine, highlighting the conversion of the 2-Me substituent to a 2-chloromethyl substituent and other related compounds The preparation of 4- and 6-chloro-2-chloromethylpyridine.

Vibrational and Electronic Structure Analysis Arjunan, Saravanan, Marchewka, and Mohan (2012) conducted a comprehensive study on the vibrational, conformational, and electronic structures of 2-chloro-4-methyl-3-nitropyridine and 2-chloro-6-methylpyridine using FTIR, FT-Raman spectroscopy, and quantum chemical calculations. The research delved into the temperature dependence of thermodynamic properties, atomic charges, and charge delocalization, providing insights into the electronic properties and reactivity of these molecules A comparative study on vibrational, conformational and electronic structure of 2-chloro-4-methyl-3-nitropyridine and 2-chloro-6-methylpyridine.

NMR and NBO Analyses Velraj, Soundharam, and Sridevi (2015) investigated the structure, vibrational frequencies, NBO, electronic properties, and NMR chemical shifts of 2-chloro-4-nitropyridine and related compounds. The study provided insights into the stability, charge delocalization, molecular electrostatic potentials, and hyperpolarizability values, contributing to the understanding of the electronic and structural characteristics of these compounds Investigation of structure, vibrational, electronic, NBO and NMR analyses of 2-chloro-4-nitropyridine (CNP), 2-chloro-4-methyl-5-nitropyridine (CMNP) and 3-amino-2-chloro-4-methylpyridine (ACMP) by experimental and theoretical approach.

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, breathing vapors, mist, or gas, and ensuring adequate ventilation .

properties

IUPAC Name

6-chloro-4-methyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-4-2-5(7)8-6(9)3-4/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFZNKFBBVZIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-methylpyridin-2-OL

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